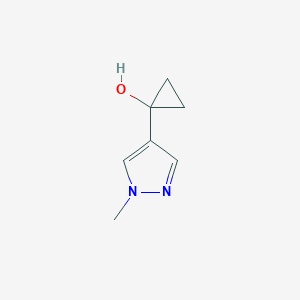
sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate, commonly referred to as sodium MTPA, is a synthetic organic compound. It is a colorless solid that is soluble in water and organic solvents. Sodium MTPA has a wide range of applications in the scientific and industrial fields, including in drug synthesis and as a reagent in organic synthesis.
作用機序
Sodium MTPA is a strong base, and its mechanism of action is based on its ability to deprotonate molecules. When sodium MTPA is added to an organic molecule, it will act as a nucleophile and attack the protonated carbon atom of the molecule. This will result in the formation of a new bond, which will then be broken by the addition of a proton from another molecule. This process can be repeated multiple times, resulting in the formation of new bonds and the synthesis of new molecules.
Biochemical and Physiological Effects
Sodium MTPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the formation of certain proteins. Additionally, sodium MTPA has been found to have anti-tumor and anti-inflammatory effects, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The use of sodium MTPA in laboratory experiments has several advantages. It is a strong base, which makes it an effective catalyst in a variety of reactions. Additionally, it is relatively inexpensive, making it a cost-effective reagent for organic synthesis. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, which can make it difficult to use in some reactions. Additionally, it can be toxic if inhaled or ingested, so it should be handled with care.
将来の方向性
In the future, sodium MTPA may be used in a variety of new applications. It may be used as a catalyst for the synthesis of new drugs or polymers, or as a reagent for the synthesis of new materials. Additionally, it may be used in the development of new catalytic processes, such as the use of sodium MTPA to catalyze the formation of new bonds between molecules. Furthermore, it may be used to study the biochemical and physiological effects of drugs and other compounds, as it has been found to have anti-tumor and anti-inflammatory effects. Finally, it may be used in the development of new analytical techniques, such as the use of sodium MTPA to detect the presence of certain molecules in a sample.
合成法
Sodium MTPA can be synthesized in several ways. One of the most common methods is the reaction of 2-methyl-3-nitrobenzoic acid with sodium azide in the presence of sodium hydroxide. This reaction produces sodium MTPA as a white solid that can be isolated by filtration. Other methods of synthesis include the reaction of 2-methyl-3-nitrobenzoic acid with sodium azide in the presence of a base such as sodium hydroxide, or the reaction of 2-methyl-3-nitrobenzoic acid with sodium azide in the presence of a strong base such as potassium hydroxide.
科学的研究の応用
Sodium MTPA has a wide range of uses in scientific research. It is commonly used as a reagent in organic synthesis, as it is a strong base and can be used to catalyze a variety of reactions. It is also used as a catalyst in the synthesis of pharmaceuticals, as it can be used to facilitate reactions between molecules. Additionally, sodium MTPA can be used as a reagent for the synthesis of polymers, as it can be used to initiate the polymerization of monomers.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate involves the reaction of 2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoic acid with sodium hydroxide.", "Starting Materials": [ "2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to obtain sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate" ] } | |
CAS番号 |
2172615-50-6 |
製品名 |
sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate |
分子式 |
C6H6N3NaO2 |
分子量 |
175.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



